N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
Description
Properties
Molecular Formula |
C21H20N2O4S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C21H20N2O4S2/c1-4-27-16-10-9-14(11-17(16)26-3)12-18-20(25)23(21(28)29-18)22-19(24)15-8-6-5-7-13(15)2/h5-12H,4H2,1-3H3,(H,22,24)/b18-12- |
InChI Key |
VZFQRHYKXZZTMH-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
In solution-phase synthesis, the thiazolidinone ring forms via cyclization of a thiourea intermediate with a carbonyl compound. For this compound, the reaction involves:
-
Thiourea formation : Reacting 2-methylbenzamide with carbon disulfide (CS₂) in the presence of a base (e.g., potassium hydroxide) yields a substituted thiourea.
-
Cyclization : Treating the thiourea with chloroacetic acid or its derivatives under reflux in ethanol induces cyclization to form the 2-thioxo-1,3-thiazolidin-4-one core.
Key conditions :
Solid-Phase Combinatorial Synthesis
The patent by describes a solid-phase method for thiazolidinone libraries:
-
Amine immobilization : A primary amine (e.g., 2-methylbenzylamine) is coupled to a Wang resin via ester linkages.
-
Ring assembly : The immobilized amine reacts with thioglycolic acid and an aldehyde (e.g., glyoxylic acid) to form the thiazolidinone ring.
-
Cleavage : Hydrolysis with trifluoroacetic acid (TFA) releases the free thiazolidinone.
Advantages :
-
High throughput for library generation
-
Simplified purification via filtration
Functionalization with 2-Methylbenzamide
The final step involves N-acylation of the thiazolidinone’s nitrogen atom with 2-methylbenzoyl chloride.
Acylation Protocol
-
Activation : 2-Methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
-
Coupling : The acid chloride reacts with the thiazolidinone amine in anhydrous dichloromethane (DCM) with triethylamine as a base.
Optimization :
-
Catalyst : Tetra-n-butylammonium bromide (TBAB) increases yield from 41% to 76% by facilitating phase transfer.
-
Temperature : 0–5°C minimizes side reactions.
Analytical Characterization
Validated methods ensure compound purity and structural fidelity:
Challenges and Optimization
Low Yields in Condensation Steps
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Thiazolidine Ring | Contributes to biological activity |
| Benzamide Group | Enhances solubility and receptor interaction |
| Ethoxy and Methoxy Substituents | Improve structural diversity and potential bioactivity |
General Synthetic Route
- Formation of Thiazolidine Core : React precursors under controlled temperature and pH.
- Introduction of Benzamide Moiety : Use coupling reactions to attach the benzamide group.
- Purification : Employ recrystallization or chromatography to achieve high purity.
Antimicrobial Activity
Research indicates that compounds similar to N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide exhibit significant antimicrobial properties. For instance, studies suggest interactions with enzymes involved in bacterial cell wall synthesis.
Anticancer Potential
The compound has shown promise in inhibiting cancer cell proliferation. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in cell cycle regulation, making it a candidate for further anticancer drug development.
Enzyme Inhibition Studies
This compound may inhibit enzymes related to fatty acid metabolism. This inhibition could have implications for metabolic disorders.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The thiazolidinone ring and benzylidene group are key structural features that enable the compound to bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogues:
Key Observations :
- Substituent Position : The 4-ethoxy-3-methoxy group in the target compound introduces steric bulk and electron-donating effects compared to simpler substituents (e.g., 2-methyl or 2,4-dimethoxy) .
- Amide vs. Sulfonamide : The 2-methylbenzamide group in the target compound likely enhances membrane permeability compared to the more polar sulfonamide in ’s analogue .
Physicochemical and Pharmacological Implications
- Lipophilicity : The 4-ethoxy-3-methoxy and 2-methylbenzamide groups increase logP compared to hydroxy- or nitro-substituted analogues, suggesting improved blood-brain barrier penetration .
- Hydrogen Bonding: The thioxo and carbonyl groups in the thiazolidinone core facilitate hydrogen bonding with biological targets, a feature shared with enzyme inhibitors like nitazoxanide derivatives .
- Anticancer Potential: Compounds with similar benzylidene-thiazolidinone scaffolds show activity against cancer cell lines, likely via inhibition of PFOR (pyruvate:ferredoxin oxidoreductase) or other metabolic enzymes .
Biological Activity
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H17N2O4S2 |
| Molecular Weight | 493.4 g/mol |
| IUPAC Name | 2-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide |
| CAS Number | 380582-45-6 |
The compound features a thiazolidinone ring, which is known for its significant biological activities. The presence of ethoxy and methoxy substituents enhances its reactivity and potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones exhibit considerable antibacterial activity against various Gram-positive and Gram-negative bacteria. A study highlighted that compounds similar to this compound showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against sensitive strains.
Comparative Antibacterial Activity
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| En. cloacae | 0.004 | 0.008 |
| E. coli | 0.012 | 0.025 |
| S. aureus | 0.015 | 0.030 |
| B. cereus | 0.015 | 0.030 |
These findings indicate that the compound's derivatives are more potent than conventional antibiotics like ampicillin and streptomycin by significant margins .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones has been explored through various in vitro studies, particularly focusing on their ability to inhibit cyclooxygenase (COX) enzymes. The structure–activity relationship (SAR) analysis revealed that:
- Compounds with specific substituents exhibited enhanced COX-1 inhibitory activity.
- The most active compounds demonstrated better efficacy than indomethacin, a standard anti-inflammatory drug.
The docking studies indicated that the interaction with the COX-1 enzyme is primarily responsible for the observed anti-inflammatory effects, with key residues identified as crucial for binding .
Anticancer Activity
Emerging studies suggest that thiazolidinone derivatives may also possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell proliferation and survival.
Case Study: Cytotoxicity Assay
In vitro cytotoxicity assays using MTT showed that certain derivatives of the compound significantly reduced cell viability in cancer cells while sparing normal cells:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| MRC5 (Normal Cells) | >100 |
These results highlight the selective toxicity of the compound towards cancerous cells compared to normal cells .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves a multi-step process:
- Step 1 : Condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 2 : Cyclization with chloroacetyl chloride or α-halo ketones to form the thiazolidinone ring.
- Step 3 : Coupling with 2-methylbenzamide via nucleophilic substitution or amide bond formation . Optimization : Yield and purity depend on solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst use (e.g., piperidine for condensation). HPLC monitoring is recommended for intermediate purification .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (Z-configuration of the benzylidene group) and substituent positions via - and -NMR.
- Infrared Spectroscopy (IR) : Identify key functional groups (C=O at ~1700 cm, C=S at ~1250 cm).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions).
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (if single crystals are obtainable) .
Q. What preliminary biological activities have been reported for this compound?
Initial studies suggest:
- Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans via membrane disruption .
- Anticancer Potential : IC values of 12–25 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, linked to apoptosis induction .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological efficacy?
Structure-Activity Relationship (SAR) Insights :
- Benzylidene Substituents : The 4-ethoxy-3-methoxy groups enhance lipophilicity and target binding (e.g., kinase inhibition). Fluorination at the 4-position improves metabolic stability .
- Thiazolidinone Core : Replacement of the thioxo group with oxo reduces activity, highlighting the importance of C=S for redox modulation .
- 2-Methylbenzamide Moiety : Bulky substituents here decrease solubility but increase specificity for hydrophobic binding pockets .
Q. What methodologies resolve contradictions in reported biological activities across studies?
Discrepancies arise from:
- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and multiple cell lines.
- Solubility Issues : Employ DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.
- Mechanistic Overlap : Combine transcriptomics and proteomics to differentiate off-target effects (e.g., ROS generation vs. direct enzyme inhibition) .
Q. How can pharmacokinetic properties be optimized through experimental design?
- Lipinski’s Rule Compliance : LogP <5 and molecular weight <500 Da are critical. Introduce polar groups (e.g., -OH) to improve aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ethoxy group demethylation). Deuterated analogs may prolong half-life .
- In Silico Modeling : Use tools like AutoDock to predict binding affinities and guide analog synthesis .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Enzyme Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) or carbonic anhydrases using fluorogenic substrates.
- CRISPR-Cas9 Knockouts : Confirm target dependency by silencing putative genes (e.g., Bcl-2 for apoptosis).
- Animal Models : Use xenograft mice for in vivo efficacy and toxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
